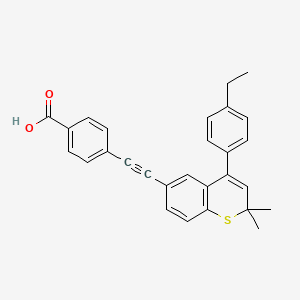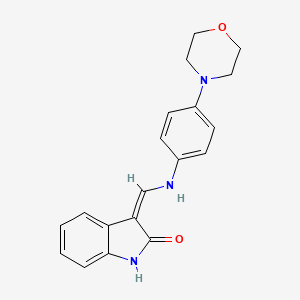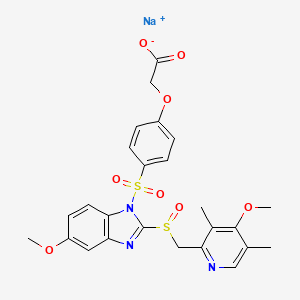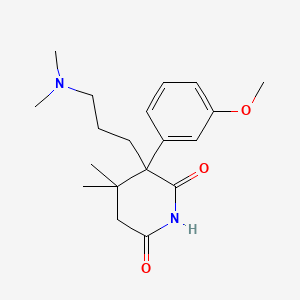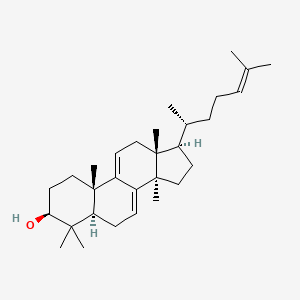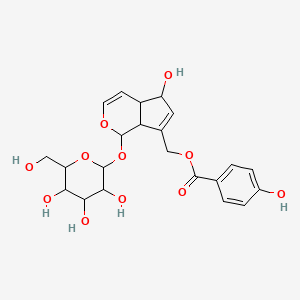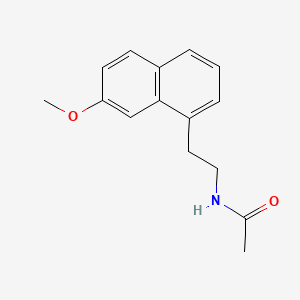![molecular formula C16H17N3O B1665715 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol CAS No. 496864-16-5](/img/structure/B1665715.png)
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol
説明
“4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol” is a chemical compound that belongs to the class of phenols and pyrrolopyrazines . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . This compound is often used as organic synthesis intermediates and pharmaceutical intermediates .
Molecular Structure Analysis
The molecular formula of “4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol” is C16H17N3O. It has a molecular weight of 267.33 g/mol. The structure includes a pyrrole ring and a pyrazine ring .科学的研究の応用
Scientific Field: Biochemistry
- Application Summary : The compound “4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol” is often used in biochemistry research for its potential as an inhibitor of cyclin-dependent kinases (Cdks), which are crucial in the regulation of cell division .
- Methods : It is applied in vitro using cell cultures where it is introduced to the medium at varying concentrations to determine its efficacy and toxicity .
- Results : The outcomes include the determination of IC50 values, which indicate the concentration needed to inhibit Cdk activity by 50%. These values help in assessing the compound’s potential as a therapeutic agent .
Scientific Field: Pharmacology
- Application Summary : In pharmacology, this compound is studied for its role as a drug candidate due to its interaction with specific proteins involved in cell cycle regulation .
- Methods : Pharmacological studies involve the administration of the compound to animal models followed by monitoring of pharmacokinetics and pharmacodynamics parameters .
- Results : Results may show the compound’s bioavailability, half-life, and any side effects, contributing to its drug profile .
Scientific Field: Molecular Biology
- Application Summary : Molecular biology research may focus on the compound’s effect on gene expression related to cell cycle and apoptosis .
- Methods : Techniques like qPCR and Western blotting are used to analyze changes in mRNA and protein levels after treatment with the compound .
- Results : The results could reveal upregulation or downregulation of target genes, helping to elucidate the compound’s mechanism of action .
Scientific Field: Oncology
- Application Summary : The compound’s potential as an anti-cancer agent is explored in oncology due to its ability to interfere with cell proliferation .
- Methods : Cancer cell lines are treated with the compound, and assays like MTT and flow cytometry are performed to assess cell viability and apoptosis .
- Results : Findings may include a reduction in tumor cell growth and induction of programmed cell death, indicating the compound’s therapeutic potential .
Scientific Field: Chemical Synthesis
- Application Summary : This compound is also significant in chemical synthesis as an intermediate for the development of more complex molecules .
- Methods : Synthetic chemists use various organic reactions to modify the compound and create derivatives with potentially enhanced properties .
- Results : The synthesis of new compounds with varied substituents can lead to the discovery of molecules with improved biological activity .
Scientific Field: Computational Chemistry
- Application Summary : Computational methods are used to model the compound’s interactions with biological targets to predict its efficacy and specificity .
- Methods : Software like molecular docking and dynamics simulations are employed to visualize the binding of the compound to proteins .
- Results : The computational analysis can predict binding affinities and identify potential off-target effects, guiding further experimental research .
Scientific Field: Medicinal Chemistry
- Application Summary : This compound is utilized in medicinal chemistry for its diverse biological activities, which include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
- Methods : The methods involve synthesizing various derivatives of the compound and testing them against a range of biological targets to determine their activity .
- Results : The results from these studies help in understanding the structure-activity relationship (SAR) of the compound, which is crucial for designing new leads to treat various diseases .
Scientific Field: Material Science
- Application Summary : This compound is investigated for its potential use in organic materials due to its structural properties, which may contribute to the development of new materials with specific electronic or photonic characteristics .
- Methods : The methods include synthesizing the compound and incorporating it into various material matrices, followed by testing its physical properties such as conductivity, flexibility, and stability .
- Results : The results could provide insights into the suitability of the compound for applications in electronics, coatings, or as part of composite materials, potentially leading to innovations in material science .
特性
IUPAC Name |
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-3-4-13-14(11-5-7-12(20)8-6-11)19-16-15(13)17-9-10-18-16/h5-10,20H,2-4H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIGRJPRGZCFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416115 | |
| Record name | ALOISINE A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol | |
CAS RN |
496864-16-5 | |
| Record name | Aloisine A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496864-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ALOISINE A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



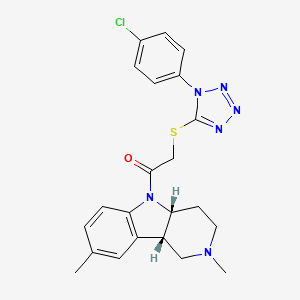
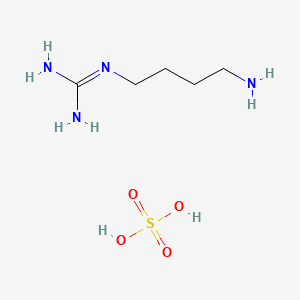
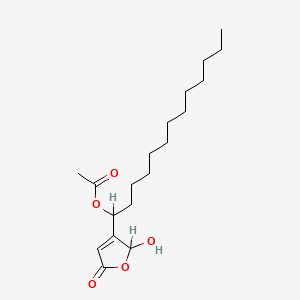
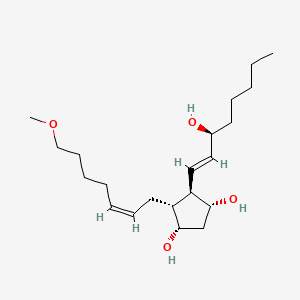
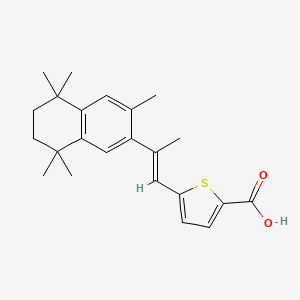
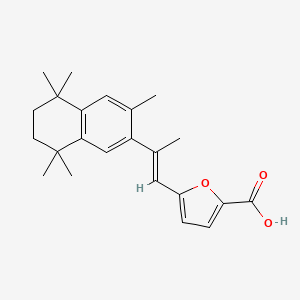
![4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B1665644.png)
